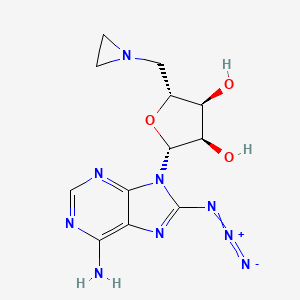

8-Azido-5'-aziridin-1-yl-5'-deoxyadenosine

Beschreibung

8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine is a chemical compound that belongs to the class of azide-modified nucleosides. These compounds are important building blocks for RNA and DNA functionalization through click chemistry, particularly azide-alkyne cycloaddition . The aziridine functional group within this compound is a three-membered nitrogen-containing cyclic molecule known for its ring strain and proclivity towards ring-opening reactions .

Eigenschaften

CAS-Nummer |

671792-90-8 |

|---|---|

Molekularformel |

C12H15N9O3 |

Molekulargewicht |

333.31 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(aziridin-1-ylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H15N9O3/c13-9-6-10(16-4-15-9)21(12(17-6)18-19-14)11-8(23)7(22)5(24-11)3-20-1-2-20/h4-5,7-8,11,22-23H,1-3H2,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |

InChI-Schlüssel |

MYBSLCBUSCMAOM-IOSLPCCCSA-N |

Isomerische SMILES |

C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O |

Kanonische SMILES |

C1CN1CC2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die industrielle Produktion von Azid-modifizierten Nukleosiden, einschließlich 8-Azido-5’-Aziridin-1-yl-5’-Desoxyadenosin, beruht oft auf skalierbaren Synthesewegen, die hohe Ausbeuten und Reinheit gewährleisten. Die Eintopf-Synthesemethode, bei der Alkohole in Azide umgewandelt werden, ist eine praktikable Alternative zu komplexeren Reaktionen wie der Mitsunobu-Reaktion .

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Azido-5’-Aziridin-1-yl-5’-Desoxyadenosin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Der Aziridinring kann oxidiert werden, um reaktivere Zwischenprodukte zu bilden.

Reduktion: Die Azidgruppe kann zu einem Amin reduziert werden.

Substitution: Die Azidgruppe kann an Substitutionsreaktionen teilnehmen, insbesondere in der Click-Chemie.

Häufige Reagenzien und Bedingungen

Oxidation: Starke Oxidationsmittel wie m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.

Reduktion: Reduktionsmittel wie Triphenylphosphin (PPh3) werden häufig verwendet.

Substitution: Kupfer(I)-Katalysatoren werden in Azid-Alkin-Cycloadditionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Aziridinderivate und Azid-modifizierte Nukleoside, die nützliche Zwischenprodukte in weiteren synthetischen Anwendungen sind .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 8-Azido-5’-Aziridin-1-yl-5’-Desoxyadenosin beinhaltet seine Einarbeitung in Nukleinsäuren, wo es an Click-Chemie-Reaktionen teilnehmen kann. Die Azidgruppe ermöglicht die selektive und ortsspezifische Einführung von Modifikationen, während der Aziridinring Ringöffnungsreaktionen eingehen kann, um reaktive Zwischenprodukte zu bilden. Diese Modifikationen können die Funktion und Stabilität von Nukleinsäuren beeinflussen, wodurch diese Verbindung zu einem wertvollen Werkzeug in der Molekularbiologie wird.

Wirkmechanismus

The mechanism of action of 8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine involves its incorporation into nucleic acids, where it can participate in click chemistry reactions. The azido group allows for the selective and site-specific introduction of modifications, while the aziridine ring can undergo ring-opening reactions to form reactive intermediates. These modifications can affect the function and stability of nucleic acids, making this compound a valuable tool in molecular biology .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5’-Azido-5’-Desoxyribonukleoside: Diese Verbindungen teilen die Azidgruppe, aber ihnen fehlt der Aziridinring.

Aziridine: Verbindungen wie N-Alkyl-Aziridine sind in der Struktur ähnlich, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und ihrer Reaktivität

Einzigartigkeit

8-Azido-5’-Aziridin-1-yl-5’-Desoxyadenosin ist aufgrund des Vorhandenseins sowohl der Azidgruppe als auch des Aziridinrings einzigartig. Diese Kombination ermöglicht eine Vielzahl von chemischen Reaktionen und Anwendungen, was es zu einer vielseitigen Verbindung in der synthetischen und medizinischen Chemie macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.